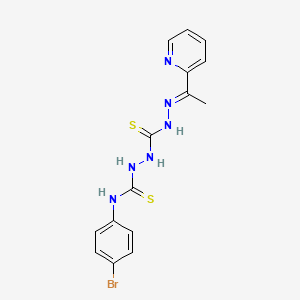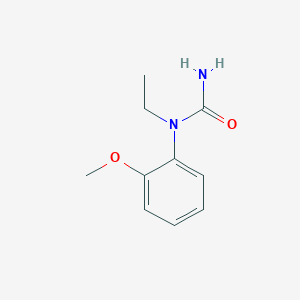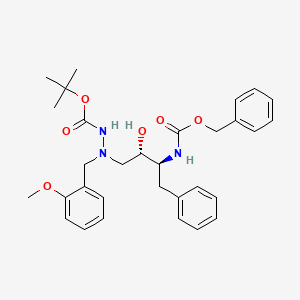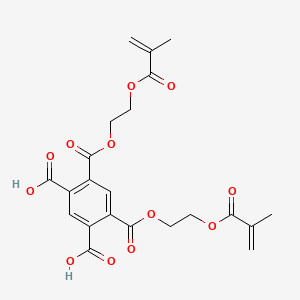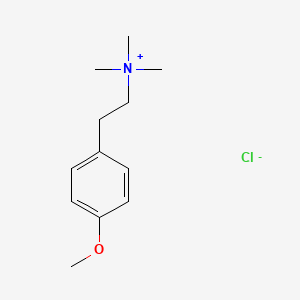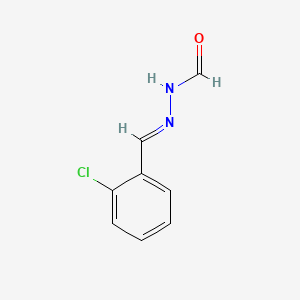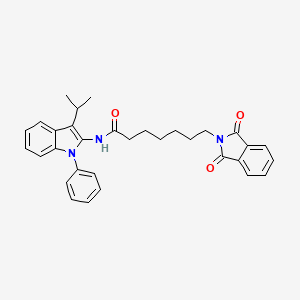
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. This particular compound is characterized by its unique structural features, which include a heptanamide side chain and a phenyl-indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the heptanamide side chain and the phenyl-indole group. Common reagents used in these reactions include:
Isoindole formation: Cyclization reactions involving ortho-substituted benzylamines.
Heptanamide introduction: Amidation reactions using heptanoic acid derivatives.
Phenyl-indole attachment: Coupling reactions using indole derivatives and phenyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Isoindole derivatives: Compounds with similar isoindole core structures.
Indole derivatives: Compounds containing the indole moiety.
Heptanamide derivatives: Compounds with similar heptanamide side chains.
Uniqueness
The uniqueness of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
138349-48-1 |
|---|---|
Molecular Formula |
C32H33N3O3 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
7-(1,3-dioxoisoindol-2-yl)-N-(1-phenyl-3-propan-2-ylindol-2-yl)heptanamide |
InChI |
InChI=1S/C32H33N3O3/c1-22(2)29-26-18-11-12-19-27(26)35(23-14-6-5-7-15-23)30(29)33-28(36)20-8-3-4-13-21-34-31(37)24-16-9-10-17-25(24)32(34)38/h5-7,9-12,14-19,22H,3-4,8,13,20-21H2,1-2H3,(H,33,36) |
InChI Key |
CZSLPCYTXBNIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)NC(=O)CCCCCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


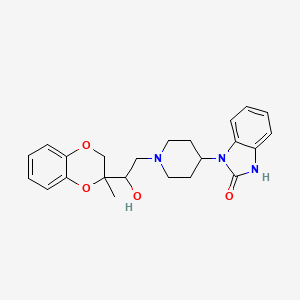
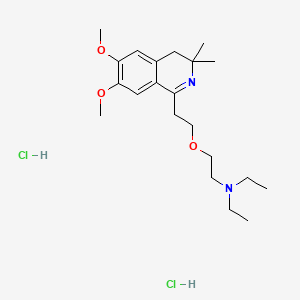
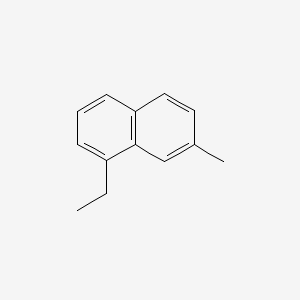
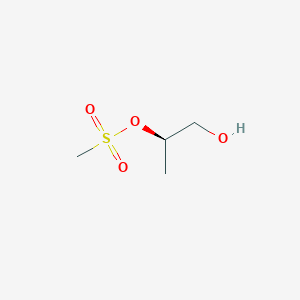
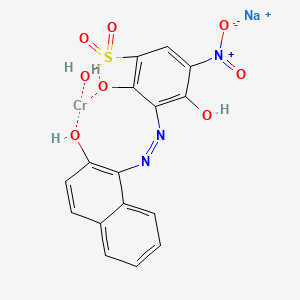
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
